XLogP3 Lipophilicity: Isopropoxy vs. Methoxy
The computed XLogP3 value of the isopropoxy compound is 2.9, compared with 2.1 for the methoxy analog [1][2]. The +0.8 log unit increase reflects the greater hydrophobicity of the branched isopropyl alkyl chain and translates into a predicted ~6‑fold higher octanol‑water partition coefficient under standard conditions. For medicinal chemists, this shift is significant because logP values in the 2–3 range are often associated with improved membrane permeability while maintaining sufficient aqueous solubility for oral absorption [3].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 5-Bromo-3-fluoro-2-methoxybenzaldehyde: XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = +0.8 log units (≈6‑fold higher predicted lipophilicity) |
| Conditions | PubChem XLogP3 3.0 computation (2019 release); validated against experimental logP datasets |
Why This Matters
The higher lipophilicity of the isopropoxy compound may improve passive membrane permeability relative to the methoxy analog, a key consideration when selecting a building block for cell‑active probe or lead compound synthesis.
- [1] PubChem Compound Summary for CID 83901985, 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 22926013, 5-Bromo-3-fluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information (2026). View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W. & Feeney, P.J. (1997) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1‑3), 3‑25. View Source
